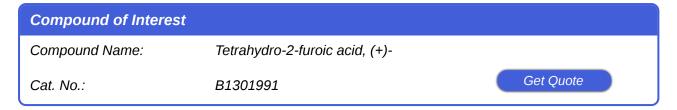


The Multifaceted Biological Activities of (+)Tetrahydro-2-furoic Acid Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

(+)-Tetrahydro-2-furoic acid and its derivatives represent a versatile class of small molecules with significant potential in therapeutic applications. This technical guide provides an in-depth overview of their biological activities, focusing on their roles as enzyme inhibitors and antagonists of cell adhesion molecules. The information presented herein is intended to support further research and drug development efforts in this promising area.

Core Biological Activities and Quantitative Data

The biological activities of (+)-tetrahydro-2-furoic acid derivatives have been primarily investigated in two key areas: the inhibition of proline dehydrogenase (PRODH) and the antagonism of Very Late Antigen-4 (VLA-4).

Proline Dehydrogenase (PRODH) Inhibition

S-(-)-Tetrahydro-2-furoic acid is a well-characterized reversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme that catalyzes the first step in proline catabolism.[1] The inhibition of PRODH is a potential therapeutic strategy in cancer, as the enzyme is involved in the metabolic rewiring of cancer cells.[1] The inhibitory activities of S-(-)-tetrahydro-2-furoic acid and several of its analogs are presented in Table 1.



| Compound | Inhibition Constant (Ki) [mM] |
|---|--------------------------------|
| S-(-)-Tetrahydro-2-furoic acid (1) | 0.3 |
| Cyclobutane-1,1-dicarboxylic acid (2) | ~1.5 |
| Cyclobutanecarboxylic acid (3) | 1.9 |
| Cyclopropanecarboxylic acid (4) | 3.1 |
| Cyclopentanecarboxylic acid (16) | 6.2 |
| 2-Oxobutyric acid (17) | Not specified, comparable to 3 |
| (2S)-Oxetane-2-carboxylic acid (18) | ~1.5 |
| Table 1: Inhibition constants (Ki) of S ₋ (-)- | |

Table 1: Inhibition constants (Ki) of S-(-)-tetrahydro-2-furoic acid and its analogs against proline dehydrogenase. Data sourced from a study on the structure-affinity relationships of reversible proline analog inhibitors.[1]

Very Late Antigen-4 (VLA-4) Antagonism

N-Tetrahydrofuroyl-(L)-phenylalanine derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[2] VLA-4 mediates the adhesion of leukocytes to the vascular endothelium, a critical step in their migration to sites of inflammation. The development of orally active VLA-4 antagonists is a significant area of research for the treatment of inflammatory diseases. While the direct IC50 values were not available in the initial abstracts, the research highlights the discovery of a potent N-tetrahydrofuroyl-(L)-phenylalanine derivative (17) with good oral bioavailability.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Proline Dehydrogenase (PRODH) Inhibition Assay



This protocol describes a kinetic assay to determine the inhibition of PRODH activity using o-aminobenzaldehyde (o-AB).[1][3][4][5]

Materials:

- Purified PRODH enzyme
- L-proline (substrate)
- o-aminobenzaldehyde (o-AB)
- Menadione (electron acceptor)
- Assay buffer: 20 mM MOPS, pH 7.5, containing 10 mM MgCl2
- Test compounds (e.g., (+)-Tetrahydro-2-furoic acid derivatives)
- 96-well microplate reader capable of measuring absorbance at 443 nm

Procedure:

- Prepare a master mix containing the assay buffer, o-AB (final concentration 4 mM), and menadione (final concentration 0.15 mM).
- To each well of a 96-well plate, add the test compound at various concentrations.
- Add L-proline to a final concentration of 0-500 mM.
- Initiate the reaction by adding the PRODH enzyme (final concentration 63 nM) to each well.
- Immediately place the plate in the microplate reader and monitor the increase in absorbance at 443 nm over time at room temperature. The product of the reaction, Δ1-pyrroline-5carboxylate (P5C), forms a chromogenic adduct with o-AB.
- Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.



• Determine the inhibition constants (Ki) by global fitting of the data to a competitive inhibition model using appropriate software.

VLA-4 Dependent Cell Adhesion Assay

This protocol outlines a general method for assessing the ability of (+)-tetrahydro-2-furoic acid derivatives to inhibit VLA-4 mediated cell adhesion.[6]

Materials:

- VLA-4 expressing cells (e.g., U937 cells)
- VCAM-1 transfected cells (e.g., B78H1 cells) or plates coated with VCAM-1
- Fluorescent dyes for cell labeling (e.g., PKH26-red and PKH67-green)
- Assay buffer (e.g., PBS with calcium and magnesium)
- Test compounds (e.g., N-Tetrahydrofuroyl-(L)-phenylalanine derivatives)
- Flow cytometer or fluorescence microscope

Procedure:

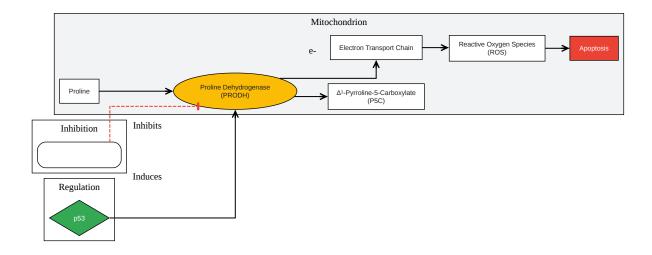
- Label the VLA-4 expressing cells with a red fluorescent dye and the VCAM-1 expressing cells with a green fluorescent dye according to the manufacturer's instructions.
- Incubate the VLA-4 expressing cells with various concentrations of the test compound for a predetermined time.
- Mix the labeled VLA-4 expressing cells and VCAM-1 expressing cells in a 96-well plate.
- Allow the cells to adhere for a specific period (e.g., 30-60 minutes) at 37°C.
- Gently wash the wells to remove non-adherent cells.
- Quantify the number of adherent, double-positive (red and green) cell aggregates using a flow cytometer or by counting under a fluorescence microscope.



- Calculate the percentage of inhibition of cell adhesion for each concentration of the test compound compared to a vehicle control.
- Determine the IC50 value, the concentration of the compound that inhibits 50% of cell adhesion.

Signaling Pathways and Experimental Workflows

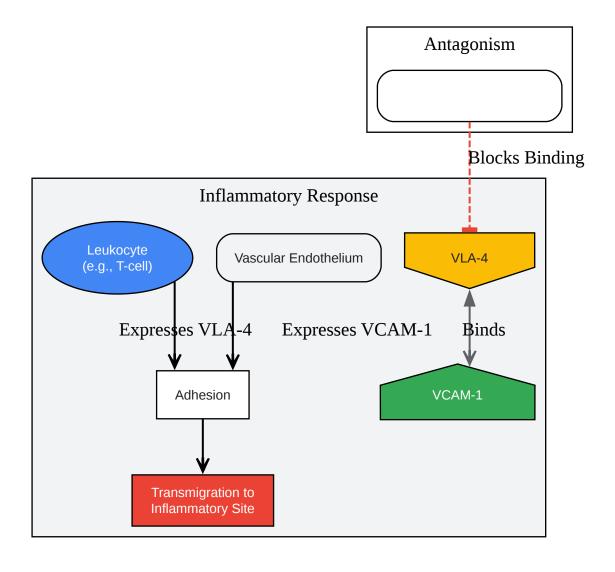
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.



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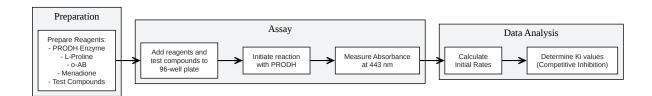
Caption: Signaling pathway of PRODH and its inhibition.





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Caption: Mechanism of VLA-4 antagonism in inflammation.





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